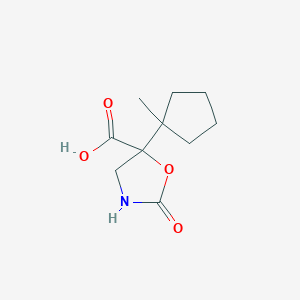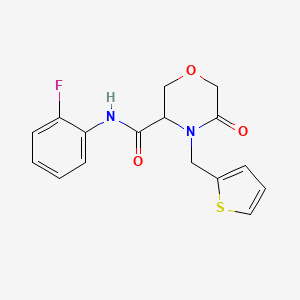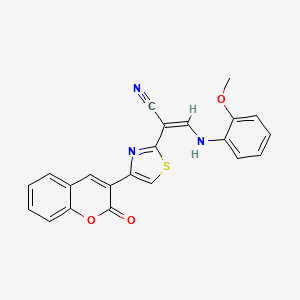
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H15N3O3S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Research into compounds structurally related to (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has highlighted their potential in the development of new antibacterial and antimicrobial agents. For instance, novel methacrylic monomers containing hydrolytically sensitive carbonate and thiazole groups have shown antimicrobial activity against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Candida parapsilosis. These findings suggest that structurally similar compounds could be utilized in antimicrobial coatings or as part of advanced materials designed to reduce microbial growth (Cuervo-Rodríguez et al., 2019).
Potential in Cancer Therapy
Research into related compounds has also explored their potential use in cancer therapy. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting that compounds with similar structures could have applications in the treatment of certain cancers (Hassan et al., 2014).
Synthesis and Application in Materials Science
Further research into related chemical structures has focused on their synthesis and applications in materials science, such as in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs). The synthesis of new heterocycles incorporating a sulfamoyl moiety has revealed potential antimicrobial agents, indicating that related compounds could be synthesized for a range of applications across medicinal and materials science fields (Darwish et al., 2014).
Application in Polymer Modification
Compounds with similar structures have been used to modify polymers, enhancing their antimicrobial properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds have shown improved thermal stability and significant antibacterial and antifungal activities, highlighting the potential for such modifications in medical applications (Aly et al., 2015).
Photophysical Properties
Studies on coumarin thiazole hybrid dyes have explored their aggregation-induced emission and photophysical properties, suggesting applications in optoelectronic devices and sensors. These compounds' ability to exhibit significant shifts in fluorescence under different conditions points to their potential utility in developing new fluorescent probes and materials with tunable optical properties (Shreykar et al., 2017).
Eigenschaften
IUPAC Name |
(Z)-3-(2-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-20-9-5-3-7-17(20)24-12-15(11-23)21-25-18(13-29-21)16-10-14-6-2-4-8-19(14)28-22(16)26/h2-10,12-13,24H,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCPYHYJRCGRV-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

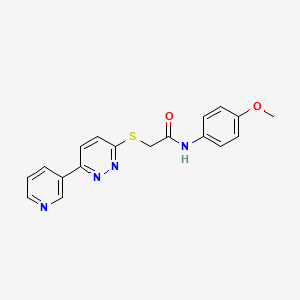
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)
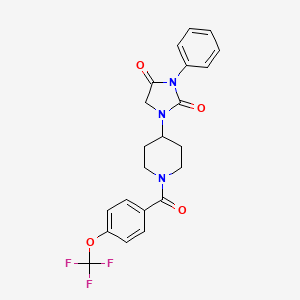
![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)
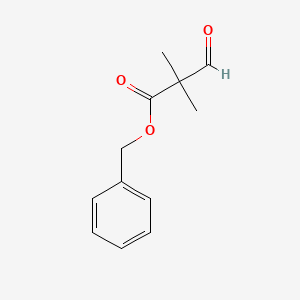
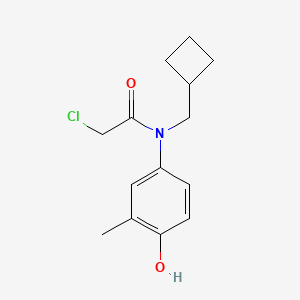
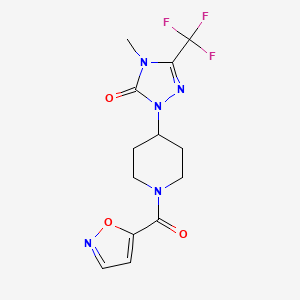
![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)
